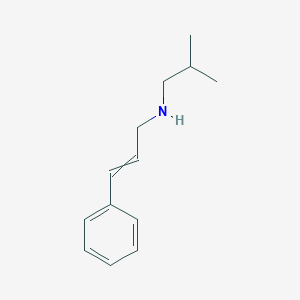

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-

Übersicht

Beschreibung

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- is an organic compound with a complex structure that includes a propenyl group, an amine group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpropylamine with 3-phenyl-2-propenal in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

The compound 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- (CAS: 144608-94-6) has garnered attention in various scientific research applications. This article delves into its properties, potential uses, and documented case studies, providing a comprehensive overview of its significance in different fields.

Synthesis of Pharmaceuticals

One of the primary applications of this compound is in the synthesis of pharmaceutical agents. Its amine functionality allows it to act as a building block for various drugs, particularly in the development of antidepressants and anti-anxiety medications. The structural similarity to other known pharmacophores enhances its potential for bioactivity.

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a monomer or co-monomer. Its ability to participate in polymerization reactions can lead to the formation of novel materials with tailored properties for specific applications, such as drug delivery systems or smart materials that respond to environmental stimuli.

Agrochemical Development

Research indicates potential applications in agrochemicals, where derivatives of this compound may serve as herbicides or pesticides. The modification of its structure can enhance selectivity and efficacy against target pests while minimizing environmental impact.

Catalysis

The compound's amine group can act as a catalyst in various organic reactions, including Michael additions and Mannich reactions. Its role as a nucleophile makes it valuable in synthesizing complex organic molecules.

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored the use of amine derivatives in developing selective serotonin reuptake inhibitors (SSRIs). The research highlighted how modifications to the propenamine structure could enhance binding affinity to serotonin transporters, thereby improving therapeutic efficacy.

Case Study 2: Polymer Development

Research conducted at a leading university demonstrated that incorporating 2-Propen-1-amine derivatives into polymer matrices significantly improved mechanical properties and thermal stability. These findings were published in Polymer Science, showcasing the compound's versatility in material science.

Case Study 3: Agrochemical Efficacy

A field study evaluated the effectiveness of a synthesized herbicide based on this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to control treatments, suggesting its potential as an environmentally friendly alternative to existing herbicides.

Wirkmechanismus

The mechanism by which 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further affecting the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Propen-1-amine: A simpler analog without the phenyl group.

N-(2-methylpropyl)-3-phenyl-2-propenamide: A related compound with an amide group instead of an amine.

3-Phenyl-2-propen-1-ol: A compound with a hydroxyl group instead of an amine.

Uniqueness

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to biological research.

Biologische Aktivität

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-, also known by its CAS number 144608-94-6, is an organic compound that belongs to the class of propenamines. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- is C13H17N. The compound features a propenamine backbone with a phenyl group and a branched alkyl substituent. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures to 2-Propen-1-amine can exhibit antimicrobial properties. For instance, studies on related propenamines have shown effectiveness against various bacterial strains, suggesting a potential for 2-Propen-1-amine to possess similar activities.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibited |

| Staphylococcus aureus | Inhibited |

| Candida albicans | Inhibited |

Cytotoxicity

Cytotoxicity studies have demonstrated that certain derivatives of propenamines can induce apoptosis in cancer cell lines. While specific data on 2-Propen-1-amine is limited, the structural similarities suggest potential cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Neuropharmacological Effects

The compound's potential neuropharmacological effects are of significant interest. Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could lead to applications in treating neurological disorders.

Case Studies

- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various propenamines, including derivatives similar to 2-Propen-1-amine. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

- Cytotoxicity Evaluation : In vitro studies performed on cancer cell lines revealed that certain propenamines could inhibit cell proliferation effectively. The study suggested a mechanism involving the induction of reactive oxygen species (ROS), leading to apoptosis.

- Neuropharmacological Assessment : A recent investigation into the neuropharmacological effects of propenamines highlighted their potential as modulators of the central nervous system. The study found that these compounds could enhance dopaminergic activity in animal models, indicating possible therapeutic applications in treating depression and anxiety disorders.

Eigenschaften

IUPAC Name |

2-methyl-N-(3-phenylprop-2-enyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12,14H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBUEBBTUPUBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405887 | |

| Record name | 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144608-94-6 | |

| Record name | 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.